molecular formula C8H4F4O3 B12985158 2,3,5,6-Tetrafluorophenyl hydroxyacetate CAS No. 225512-38-9

2,3,5,6-Tetrafluorophenyl hydroxyacetate

Cat. No.: B12985158
CAS No.: 225512-38-9
M. Wt: 224.11 g/mol
InChI Key: UGSGQPSBYNIENS-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrafluorophenyl 2-hydroxyacetate is an organic compound characterized by the presence of a tetrafluorophenyl group attached to a 2-hydroxyacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5,6-tetrafluorophenyl 2-hydroxyacetate typically involves the esterification of 2,3,5,6-tetrafluorophenol with 2-hydroxyacetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product .

Industrial Production Methods: Industrial production of 2,3,5,6-tetrafluorophenyl 2-hydroxyacetate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions: 2,3,5,6-Tetrafluorophenyl 2-hydroxyacetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,3,5,6-Tetrafluorophenyl 2-hydroxyacetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,3,5,6-tetrafluorophenyl 2-hydroxyacetate involves its interaction with various molecular targets and pathways. The ester group can be hydrolyzed by esterases, releasing the active 2,3,5,6-tetrafluorophenol and 2-hydroxyacetic acid. The tetrafluorophenyl group can participate in electrophilic aromatic substitution reactions, while the hydroxyacetate moiety can undergo oxidation-reduction reactions. These interactions can modulate the activity of enzymes and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

    2,3,5,6-Tetrafluorophenyl acetate: Similar structure but lacks the hydroxyl group on the acetate moiety.

    2,3,5,6-Tetrafluorophenyl glycolate: Contains a glycolate moiety instead of a hydroxyacetate moiety.

    2,3,5,6-Tetrafluorophenyl 2-hydroxyethanol: The ester group is reduced to an alcohol.

Uniqueness: The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various research and industrial contexts .

Properties

CAS No.

225512-38-9

Molecular Formula

C8H4F4O3

Molecular Weight

224.11 g/mol

IUPAC Name

(2,3,5,6-tetrafluorophenyl) 2-hydroxyacetate

InChI

InChI=1S/C8H4F4O3/c9-3-1-4(10)7(12)8(6(3)11)15-5(14)2-13/h1,13H,2H2

InChI Key

UGSGQPSBYNIENS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1F)F)OC(=O)CO)F)F

Origin of Product

United States

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